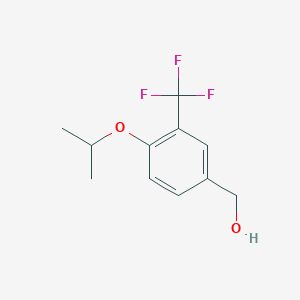

(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol

カタログ番号 B6332819

CAS番号:

1215118-92-5

分子量: 234.21 g/mol

InChIキー: BOYONATXSZSGEJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

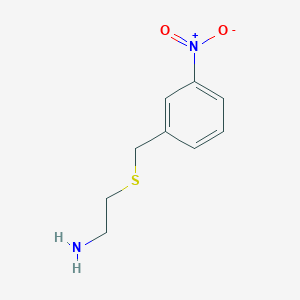

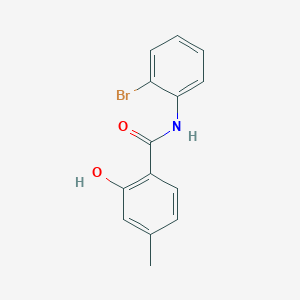

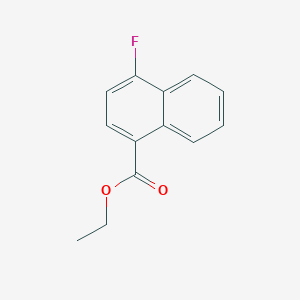

“(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol” is an organic compound with the molecular formula C11H13F3O2 . It has a molecular weight of 234.22 and is also known by its IUPAC name, which is the same .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: OCC1=CC=C(OC©C)C(C(F)(F)F)=C1 . This indicates that the molecule contains an isopropoxy group and a trifluoromethyl group attached to a phenyl ring, along with a methanol group .Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 234.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.科学的研究の応用

1. Applications in Solvatochromism and Probing Solvent Mixtures

- Solvatochromic Phenolates : The study by Nandi et al. (2012) discusses nitro-substituted phenolates, which show solvatochromic properties. These compounds demonstrate a reversal in solvatochromism and are used to investigate binary solvent mixtures, suggesting potential applications in studying solvent effects and interactions in solutions containing (4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol Nandi et al. (2012).

2. Studies on Vinyl Cation Formation and Reactivity

- Vinyl Cation Reactivity : The research conducted by van Alem et al. (2005) delves into the photochemical reactions of vinylic halides, focusing on the formation and reactivity of vinyl cations. These studies shed light on the behavior of compounds with similar structural motifs to this compound, highlighting their potential in understanding reaction pathways and mechanisms van Alem et al. (2005).

3. Enantioselective Synthesis Applications

- Enantioselective Synthesis : Ouyang et al. (2013) discuss the efficient enantioselective synthesis of a compound structurally related to this compound, emphasizing its importance in the synthesis of certain pharmaceuticals. This highlights the potential application of this compound in chiral synthesis and pharmaceutical manufacturing Ouyang et al. (2013).

4. Interaction and Complex Formation Studies

- Interaction with Alcohols : Maity et al. (2011) investigate the interactions of alcohols with fluorophenylacetylenes, providing insights into the hydrogen bonding and interaction dynamics. This research could be applicable for understanding the interaction behavior of compounds structurally similar to this compound with various solvents Maity et al. (2011).

特性

IUPAC Name |

[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O2/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-5,7,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYONATXSZSGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

To a cooled (−78° C.) solution of 4-isopropoxy-3-(trifluoromethyl)benzoate (13.1 mmol) in DCM (85 mL) under nitrogen was added 2.0 M solution of LAH (19.0 mmol) by a syringe. The reaction was allowed to return to room temperature and stirred for 16 h. The reaction was cooled to 0° C. and quenched with water (0.95 mL) and 10% NaOH (aq) (1.90 mL). The mixture was filtered through Celite®. The filtrate was concentrated under vacuum to give the title compound as an oil (11.27 mmol). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.27 (d, J=6.06 Hz, 6H), 4.46 (d, J=5.81 Hz, 2H), 4.75 (septet, J=6.02 Hz, 1H), 5.20 (t, J=5.75 Hz, 1H), 7.23 (d, J=8.46 Hz, 1H), 7.47-7.56 (m, 2H).

Name

4-isopropoxy-3-(trifluoromethyl)benzoate

Quantity

13.1 mmol

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-isopropoxy-3-(trifluoromethyl)benzoic acid (191 g, 770 mmol) in THF (2 L) at 0° C. in a 5-L round bottomed flask under N2 was added BH3 THF (1M solution in THF, 1.08 L, 1.08 mol) slowly over 15 min. The mixture was allowed to stir at 0° C. for 30 min at which time the ice bath was removed and the reaction warmed to room temperature. The reaction was quenched with MeOH (80.0 mL, 506 mmol) followed by aq. HCl (1 M, 1000 mL, 1000 mmol) (slight exotherm to 36° C. was observed). The volatile organics were removed in vacuo and the aqueous phase was extracted with EtOAc (2×1 L). The organic layers were combined and washed with sat. NaHCO3 (750 mL) and brine (750 mL). Dried organics over MgSO4, filtered, and concentrated to give (4-isopropoxy-3-(trifluoromethyl)phenyl)methanol (181 g, 763 mmol, 99% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.37 (d, J=6.1 Hz, 6 H), 1.66 (s, 1H) 4.59-4.69 (m, 3 H), 6.99 (d, J=8.5 Hz, 1 H), 7.46 (dd, J1=8.5, J2=2.2 Hz, 1 H), 7.56 (d, J=1.9 Hz, 1 H).

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

99%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)

![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)

![Methyl-[1-(4-trifluoromethoxy-phenyl)-ethyl]-amine HCl, 95%](/img/structure/B6332783.png)

![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)